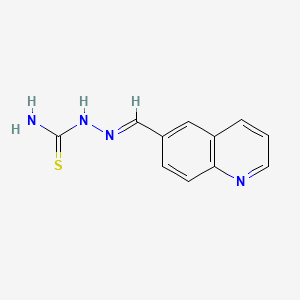
6-Formylquinoline thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formylquinoline thiosemicarbazone is a compound derived from the reaction of 6-formylquinoline with thiosemicarbazide. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-formylquinoline thiosemicarbazone typically involves the condensation reaction between 6-formylquinoline and thiosemicarbazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Formylquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-formylquinoline thiosemicarbazone involves its ability to chelate metal ions, particularly iron, which is crucial for the proliferation of cancer cells. By binding to iron, the compound inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. This leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes .
Comparison with Similar Compounds
- Triapine
- Dp44mT
- 8-Hydroxyquinoline thiosemicarbazone
- Styrylquinoline thiosemicarbazone
Properties
CAS No. |
3608-83-1 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H10N4S/c12-11(16)15-14-7-8-3-4-10-9(6-8)2-1-5-13-10/h1-7H,(H3,12,15,16)/b14-7+ |
InChI Key |
PPPXDGCBKXKTIO-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=N/NC(=S)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NNC(=S)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


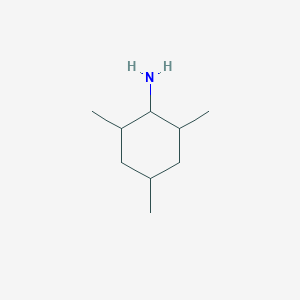
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)
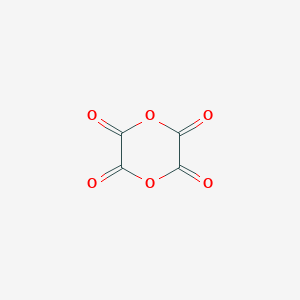
![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
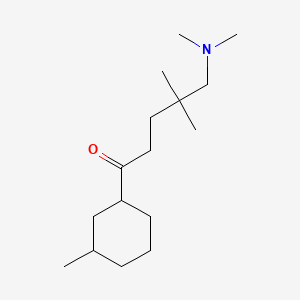
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
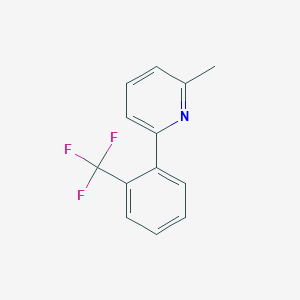

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
